1-(4-methylphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(4-methylphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-methylphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific conditions for this reaction often include the use of copper(I) catalysts and mild reaction temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-methylphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using reagents like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-methylphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1-(4-methylphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid include other triazole derivatives such as:
- 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents, which may confer distinct reactivity and selectivity in various applications .
Biological Activity
1-(4-Methylphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including medicinal chemistry and pharmacology. The biological activity of this compound is primarily attributed to its ability to interact with biological targets, leading to anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The structure of this compound can be represented as follows:
This structure features a triazole ring that is known for its reactivity and ability to form coordination complexes with metal ions.
Synthesis
The synthesis of this compound typically involves the "click" chemistry approach, where azides and alkynes are combined under copper(I) catalysis to form the triazole ring. The reaction conditions are optimized to achieve high yields and purity, making it suitable for further biological evaluation.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. For instance:
- Case Study : A study evaluated various triazole derivatives for their antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Among these compounds, those containing the triazole moiety showed IC50 values ranging from 1.1 μM to 4.24 μM against these cell lines .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 | 1.1 |
Compound B | HCT-116 | 2.6 |
Compound C | HepG2 | 1.4 |
These results indicate that modifications on the triazole scaffold can enhance anticancer activity.
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been explored. Compounds similar to this compound were tested against common pathogens like Escherichia coli and Staphylococcus aureus. The results showed promising inhibition zones, suggesting effective antimicrobial properties .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 μg/mL |
S. aureus | 16 μg/mL |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown potential in reducing inflammation. Mechanistic studies suggest that it may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : It can inhibit key enzymes involved in cancer proliferation and inflammation.
- Metal Coordination : The presence of nitrogen atoms in the triazole ring allows for coordination with metal ions, potentially enhancing its biological activity.
Properties
IUPAC Name |
1-(4-methylphenyl)-5-phenyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-7-9-13(10-8-11)19-15(12-5-3-2-4-6-12)14(16(20)21)17-18-19/h2-10H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYMZFDJNFEMKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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